An In-depth Technical Guide to the Core Properties of 1,3,7-Triazaspiro[4.5]decane-2,4-dione
An In-depth Technical Guide to the Core Properties of 1,3,7-Triazaspiro[4.5]decane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the fundamental chemical and physical properties of 1,3,7-Triazaspiro[4.5]decane-2,4-dione. Designed for professionals in research and development, the following sections elucidate the molecule's structure, physicochemical characteristics, and its strategic importance as a scaffold in medicinal chemistry. The narrative emphasizes the causality behind its properties and the experimental logic used to characterize them.
Introduction: The Spirohydantoin Scaffold
1,3,7-Triazaspiro[4.5]decane-2,4-dione belongs to the spirohydantoin class of heterocyclic compounds. This structural motif is of significant interest in drug discovery. The spirocyclic nature, where the hydantoin and piperidine rings share a single carbon atom, imparts a rigid, three-dimensional architecture. This conformational constraint is highly valued in rational drug design as it can lead to increased binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.
While the parent compound (CAS 78222-09-0) is primarily a building block, its derivatives have been explored for a range of therapeutic applications, including as anticancer agents and central nervous system modulators[1][2][3]. This guide focuses on the foundational properties of the core scaffold, providing the essential knowledge base for its application in synthetic and medicinal chemistry programs.
Chemical Identity and Structural Elucidation
The unambiguous identification of a chemical entity is the cornerstone of reproducible research. The key identifiers for 1,3,7-Triazaspiro[4.5]decane-2,4-dione are summarized below.
| Identifier | Value | Source |
| CAS Number | 78222-09-0 | [4] |
| Molecular Formula | C₇H₁₁N₃O₂ | [4] |
| Molecular Weight | 169.18 g/mol | [4] |
| IUPAC Name | 1,3,7-triazaspiro[4.5]decane-2,4-dione | |
| InChI Key | PLFDWSDBRBNQLQ-UHFFFAOYSA-N | |
| SMILES | C1CC2(CNC1)C(=O)NC(=O)N2 | [4] |
The molecule's structure features a five-membered hydantoin ring fused in a spiro fashion to a six-membered piperidine ring.
Physicochemical Properties
The physicochemical profile of a molecule is critical for predicting its behavior in both chemical reactions and biological systems. While extensive experimental data for the parent scaffold is not widely published, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its characterization.
| Property | Value / Description | Significance in Drug Development | Source |
| Physical Form | Solid | Affects handling, formulation, and dissolution rate. | |
| Topological Polar Surface Area (TPSA) | 70.23 Ų | Predicts membrane permeability and oral bioavailability. A value < 140 Ų is generally favorable. | [4] |
| LogP (Computed) | -1.052 | Measures lipophilicity, influencing solubility, permeability, and metabolic stability. This negative value indicates high hydrophilicity. | [4] |
| Hydrogen Bond Donors | 3 | Influences solubility and target binding interactions. | [4] |
| Hydrogen Bond Acceptors | 3 | Influences solubility and target binding interactions. | [4] |
| Storage | Room temperature, protect from light, inert atmosphere | Indicates potential sensitivity to light or oxidation, important for long-term sample integrity. | [4] |
Expertise & Experience Insight: The computed LogP of -1.052 suggests that the parent scaffold is highly polar and likely possesses good aqueous solubility but poor passive permeability across lipid membranes. For drug development, this core would typically be derivatized with more lipophilic groups to achieve a balanced profile suitable for oral absorption (often targeting a LogP between 1 and 3). The TPSA of 70.23 Ų is well within the limits for good oral bioavailability, suggesting that with appropriate modifications, derivatives could be effective oral drugs.
Basicity and Acidity Profile (pKa)
The ionization state of a molecule at physiological pH (pKa) is one of the most important determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. 1,3,7-Triazaspiro[4.5]decane-2,4-dione is an amphoteric molecule containing both basic and acidic centers:
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Basic Center: The secondary amine (N7) within the piperidine ring is the primary basic center, which will be protonated at low pH.
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Acidic Centers: The N-H protons on the hydantoin ring (N1 and N3) are acidic due to the electron-withdrawing effect of the adjacent carbonyl groups.
While a specific experimental pKa for this compound is not available in the literature, it can be reliably determined using standard laboratory methods.
Protocol: Experimental pKa Determination by Potentiometric Titration
This protocol describes a self-validating system for determining the pKa values of a compound like 1,3,7-Triazaspiro[4.5]decane-2,4-dione.
Causality Behind Choices:
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Potentiometric Titration: This is a robust, cost-effective, and precise method for pKa determination[5]. It relies on monitoring pH changes upon the addition of a titrant.
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Ionic Strength Adjustment: Using KCl maintains a constant ionic environment, minimizing variations in activity coefficients that could affect the accuracy of the pH measurement.
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Methanol Co-solvent: Used if aqueous solubility is low. However, for the parent scaffold, water should be sufficient given its predicted hydrophilicity.
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Argon Atmosphere: Prevents dissolved CO₂, which is acidic, from interfering with the titration of the basic site.
Step-by-Step Methodology:
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Preparation:
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Accurately weigh ~5-10 mg of 1,3,7-Triazaspiro[4.5]decane-2,4-dione.
-
Dissolve the compound in ~50 mL of deionized water (or a methanol/water mixture if necessary). Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.
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Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Prepare standardized titrant solutions: 0.1 M HCl and 0.1 M NaOH.
-
-
Titration of the Basic pKa (Piperidine Nitrogen):
-
Place the sample solution in a jacketed beaker at 25°C and blanket with argon.
-
Immerse the calibrated pH electrode and a magnetic stirrer.
-
Titrate the solution by adding small, precise aliquots (e.g., 20-50 µL) of the standardized 0.1 M HCl solution.
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Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (marked by a sharp change in pH).
-
-
Titration of the Acidic pKa (Hydantoin Nitrogens):
-
Using the same or a fresh sample solution, titrate with the standardized 0.1 M NaOH solution, following the same procedure as in step 2.
-
-
Data Analysis:
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Plot pH versus the volume of titrant added.
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The pKa is the pH at the half-equivalence point. More accurately, calculate the first derivative of the titration curve (ΔpH/ΔV) to precisely locate the equivalence point(s).
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The pKa can be calculated using the Henderson-Hasselbalch equation or by fitting the data to a sigmoidal curve using appropriate software[6]. The inflection point of the curve corresponds to the pKa[6].
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Synthesis and Reactivity
The most common and efficient method for synthesizing 5,5-disubstituted hydantoins, including spirocyclic variants, is the Bucherer-Bergs reaction [7][8]. This multicomponent reaction offers high atom economy and typically results in crystalline products that are easy to purify[9].
Reaction Principle: The reaction condenses a ketone (in this case, a piperidone derivative), cyanide (e.g., KCN), and ammonium carbonate to form the hydantoin ring in a one-pot synthesis[7][10].
Mechanism Insight:
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Cyanohydrin Formation: The ketone reacts with cyanide to form a cyanohydrin intermediate.
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Aminonitrile Formation: Ammonia, generated from ammonium carbonate, reacts with the cyanohydrin to form an α-aminonitrile[7].
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Cyclization: The aminonitrile is carboxylated by CO₂ (also from ammonium carbonate), and subsequent intramolecular cyclization and rearrangement yield the final hydantoin product[7].
The piperidine nitrogen (N7) is typically protected (e.g., with a Boc or Cbz group) before the reaction and deprotected afterward. This prevents side reactions and allows for further functionalization at that position.
Significance and Applications in Medicinal Chemistry
While the parent compound is a synthetic intermediate, the 1,3,7- (and the isomeric 1,3,8-) triazaspiro[4.5]decane-2,4-dione core is a "privileged scaffold." This means it is a structural framework that is capable of binding to multiple, distinct biological targets by presenting substituents in a defined three-dimensional space.
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CNS Drug Discovery: A recent study identified derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione as novel, selective agonists for the δ-opioid receptor (DOR)[3][11]. The DOR is a target for treating chronic pain and depression, and this novel chemotype shows promise for developing clinical candidates with improved pharmacological profiles[3][11].
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Anticancer Activity: Spirohydantoin derivatives have been investigated as potential anticancer agents. Studies have shown they can induce growth inhibition and apoptosis (programmed cell death) in leukemia cell lines[1].
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Myelostimulation: Certain 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have demonstrated myelostimulating activity, accelerating the regeneration of bone marrow cells after chemically induced myelosuppression, a common side effect of chemotherapy[2].
The versatility of this scaffold, combined with its rigid conformational properties, makes it a highly attractive starting point for the development of new therapeutics targeting a wide array of diseases.
Conclusion
1,3,7-Triazaspiro[4.5]decane-2,4-dione is a foundational building block in medicinal chemistry. Its key properties—a rigid spirocyclic core, high polarity, and multiple points for chemical modification—make it an excellent scaffold for constructing diverse chemical libraries. While detailed experimental data on the parent molecule is sparse, its synthesis via the robust Bucherer-Bergs reaction is well-established. The demonstrated biological activity of its close derivatives underscores the scaffold's potential, providing a strong rationale for its use in modern drug discovery programs aimed at developing selective and potent therapeutics.
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Šmit, B. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(15), 4677. Available at: [Link]
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Schönherr, H., & Cernak, T. (2013). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 90(11), 1489-1493. Available at: [Link]
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Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from Wikipedia. Available at: [Link]
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Liptak, M. D., & Shields, G. C. (2004). Accurate pKa determination for a heterogeneous group of organic molecules. ChemPhysChem, 5(10), 1513-1522. Available at: [Link]
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Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. Available at: [Link]
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Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. Available at: [Link]
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Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1274. Available at: [Link]
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Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 289-296. Available at: [Link]
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ResearchGate. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Retrieved from ResearchGate. Available at: [Link]
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Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. Available at: [Link]
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